insulin, des-Asn(21)-CysNH2(20)(A)-
Description
Insulin, des-Asn(21)-CysNH2(20)(A)- is a modified insulin variant characterized by the removal of asparagine at position 21 (A21) on the A-chain and the amidation of the C-terminal cysteine at position 20 (B20) on the B-chain . This structural modification alters the insulin-receptor interaction kinetics, specifically delaying the dissociation of the insulin-receptor complex, which may enhance its metabolic stability and prolong its activity .
Properties
CAS No. |
110485-97-7 |
|---|---|
Molecular Formula |
C8H11N |
Synonyms |
insulin, des-Asn(21)-CysNH2(20)(A)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Insulin Compounds
Structural Modifications
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: PK/PD Parameters of Selected Insulins
Key Observations :
- des-Asn(21)-CysNH2(20)(A) lacks clinical PK/PD data but shares mechanistic similarities with long-acting analogs like glargine and detemir, which exhibit reduced hypoglycemia risk compared to NPH insulin .
- Insulin aspart’s rapid onset contrasts sharply with the hypothesized prolonged action of des-Asn(21)-CysNH2(20)(A) , underscoring divergent therapeutic applications .
Hypoglycemia Risk
- Insulin glargine and detemir demonstrate 15–30% lower hypoglycemia rates than NPH insulin in type 1 and type 2 diabetes . While des-Asn(21)-CysNH2(20)(A) ’s receptor-binding properties suggest a similar safety advantage, clinical validation is absent.
Glycemic Control
Receptor Binding and Stability
- des-Asn(21)-CysNH2(20)(A) ’s A21 deletion and B20 amidation likely stabilize the insulin hexamer, delaying dissociation into active monomers. This mirrors insulin glargine’s pH-dependent precipitation mechanism but via distinct structural changes .
- Insulin detemir ’s albumin-binding myristoyl chain extends action independently of hexamer stability, illustrating alternative strategies for prolonging insulin activity .
Preparation Methods
Resin Selection and Initial Deprotection
A Wang resin pre-loaded with a C-terminal amide linker is typically employed to ensure the final amidation at Cys20. The resin is swelled in dimethylformamide (DMF), followed by deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group using 20% piperidine in DMF.
Sequential Amino Acid Coupling
Each amino acid is coupled using 10-fold molar excess of Fmoc-protected residues, activated by 1:1 DIC (N,N'-diisopropylcarbodiimide) and OxymaPure. Critical steps include:
-
Cys20 Modification : After coupling Cys19 (A-chain numbering), the subsequent residue (Cys20) is introduced as Fmoc-Cys(Trt)-OH, where the Trt (trityl) group protects the thiol side chain. The final residue (originally Asn21) is omitted, leaving Cys20 as the new C-terminus.
-
Amidation : Upon completion of the A-chain sequence, the resin-bound peptide is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) to release the peptide while preserving the C-terminal amide.
Disulfide Bond Formation
The A-chain contains three cysteine residues (A6, A7, A11, and A20 in native insulin). In des-Asn(21)-CysNH2(20)(A)-, CysA20 is amidated, leaving CysA6, A7, and A11 to form intrachain disulfide bonds. Oxidative folding is performed in a pH 8.0 buffer containing glutathione (reduced and oxidized forms) to promote correct disulfide pairing.
Chain Combination with Native B-Chain
The modified A-chain is combined with the native B-chain through disulfide bond formation, a process critical for maintaining insulin’s tertiary structure and activity.
B-Chain Preparation
The B-chain is synthesized separately via SPPS or obtained through sulfitolysis of native insulin, yielding a B-chain disulfonate (B7-SO3– and B19-SO3–). The disulfonate form prevents premature disulfide bond formation during storage.
Equimolar Chain Combination
The A-chain and B-chain are mixed in a 1:1 molar ratio in a glycine buffer (pH 10.5–11.5) containing dithiothreitol (DTT) to reduce sulfonate groups. The reaction proceeds for 24–48 hours at 4°C, facilitating the formation of interchain disulfide bonds (A7-B7 and A20-B19).
Post-Combination Modifications
To ensure complete amidation at CysA20, the product is treated with ammonium bicarbonate (50 mM, pH 8.0) for 1 hour, converting any residual carboxylic acid groups to amides.
Purification and Analytical Characterization
Crude des-Asn(21)-CysNH2(20)(A)- is purified using reversed-phase high-performance liquid chromatography (rp-HPLC).
HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Under these conditions, the analog elutes at ~22 minutes, distinct from native insulin (~25 minutes) due to reduced hydrophobicity.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:
Biological Activity and Stability
Receptor Binding Assay
des-Asn(21)-CysNH2(20)(A)- exhibits 14–15% biological activity relative to bovine insulin in a rat adipocyte glucose uptake assay. The reduced activity is attributed to destabilization of the A-chain C-terminal α-helix, which is critical for insulin receptor binding.
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting temperature (Tm) of 62.5°C for the analog, compared to 68.2°C for native insulin. The ΔΔG of unfolding is +1.2 kcal/mol, indicating decreased stability.
Challenges and Optimizations
Q & A
Q. Table 1. Recommended Analytical Techniques for Characterizing des-Asn(21)-CysNH2(20)(A)-Insulin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

